REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:9]([NH2:12])[CH2:10][NH2:11]>>[NH2:11][CH2:10][CH2:9][NH:12][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Type
|
CUSTOM
|
Details
|
with stirring for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is thereafter concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is treated with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated once more
|
Type
|
EXTRACTION
|
Details
|
extracted with five 75 ml portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of the residue from methylene chloride
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |